molecular formula C10H14FNO2 B1470396 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1554661-62-9

2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B1470396
CAS No.: 1554661-62-9
M. Wt: 199.22 g/mol
InChI Key: BBFLJNWNXUSHBT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a chemical compound with the molecular formula C10H14FNO2 and is of significant interest in advanced pharmacological and neurochemical research . This specialty amine belongs to a class of compounds known for their activity on serotonin receptors, particularly the 5-HT2A receptor (5-HT2AR) . The 5-HT2AR is a primary target for classical psychedelics such as psilocybin, which are now being rigorously investigated for their potential therapeutic effects in psychiatric disorders including depression, anxiety, and substance abuse disorder . The structure of 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine features a fluorinated ethanamine chain attached to a dimethoxyphenyl core. This structure is analogous to the well-studied 2,5-dimethoxyphenethylamine (2C-X) scaffold, where strategic substitution is known to profoundly influence agonist potency and selectivity at serotonin receptors . The introduction of a fluorine atom at the benzylic position, as in this compound, is a key structural modification. Fluorine atoms can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity due to their high electronegativity and small atomic size . This makes 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine a valuable tool for structure-activity relationship (SAR) studies aimed at developing novel, selective 5-HT2AR agonists. Researchers can use this compound to probe the hypothesis that selective activation of 5-HT2AR, distinct from the broad activity profiles of classical psychedelics, may lead to persistent therapeutic benefits without undesired side effects . It is intended for use in in vitro assays, such as calcium flux imaging, to characterize functional properties at serotonin receptor subtypes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFLJNWNXUSHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CN)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is a compound of interest primarily due to its structural similarities to known psychoactive substances and its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound can be categorized as a phenethylamine derivative, characterized by the presence of a fluorine atom and two methoxy groups on the phenyl ring. The general structure can be represented as follows:

C10H14FNO2\text{C}_{10}\text{H}_{14}\text{F}\text{N}\text{O}_{2}

The biological activity of 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine is primarily mediated through interactions with serotonin receptors, particularly the 5-HT_2A receptor. This receptor is known for its role in modulating mood, cognition, and perception. The presence of methoxy groups enhances the lipophilicity and receptor affinity of the compound, potentially increasing its psychoactive effects.

In Vitro Studies

Recent studies have focused on the compound's efficacy in activating serotonin receptors. For instance, a study utilizing luminescent readouts to monitor β-arrestin 2 recruitment to the 5-HT_2A receptor showed promising results:

CompoundEC50 (nM)Efficacy (%)
24H-NBF158106
25H-NBF448107
26H-NBF39796.1

These findings indicate that structural modifications significantly influence the pharmacological profile of phenethylamine derivatives .

Case Studies

A notable case study involving intoxication from related compounds (e.g., 25B-NBF) highlighted the potential risks associated with new psychoactive substances. The study reported severe adverse effects linked to high doses, emphasizing the need for careful assessment of compounds with similar structures .

Metabolism and Pharmacokinetics

The metabolism of 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine has been explored in various contexts. Initial findings suggest that cytochrome P450 enzymes play a crucial role in its metabolic pathways. The compound undergoes hydroxylation and O-demethylation, leading to multiple metabolites that may exhibit different biological activities .

Safety and Toxicology

Toxicological assessments remain limited; however, related compounds have shown significant toxicity at elevated doses. Monitoring for adverse effects in clinical settings is crucial given the psychoactive potential of these substances .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a fluorine atom and a dimethoxyphenyl group, which contribute to its chemical reactivity and biological interactions. The IUPAC name is 2-(3,5-dimethoxyphenyl)-2-fluoroethan-1-amine, with the molecular formula C11H16FNO3. Its structure can be represented as follows:Chemical Structure C1C(C6H4(OCH3)2)(F)NH2\text{Chemical Structure }\quad \text{C}_1\text{C}(\text{C}_6\text{H}_4(\text{OCH}_3)_2)(\text{F})\text{NH}_2

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in various medical conditions. Notably, it has shown promise in the development of new psychoactive substances (NPS), which are often analogs of established drugs. Research indicates that derivatives of phenethylamines like 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine can exhibit significant activity at serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects .

Neuropharmacology

Studies have highlighted the compound's interaction with neurotransmitter systems. For instance, it has been shown to recruit β-arrestin 2 to the 5-HT_2A receptor in vitro, indicating its potential as a modulator of serotonergic signaling pathways . This mechanism is crucial for understanding how such compounds can influence mood and cognition.

Synthesis and Characterization

The synthesis of 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine involves several steps that include the introduction of the fluorine atom and the methoxy groups on the phenyl ring. Research has documented various synthetic routes that yield high purity and yield of this compound . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the identity and purity of synthesized compounds.

Case Studies

Several case studies have explored the pharmacological effects of compounds related to 2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine:

  • Study on Serotonergic Activity : A study characterized positional isomers of N-benzyl derived phenethylamines including 25H-NBF (a close analog) and demonstrated their efficacy at serotonin receptors with varying potencies . The findings suggest that modifications in the methoxy groups significantly affect receptor binding and activity.
  • Metabolism Studies : In vitro metabolism studies using human hepatocytes have shown how these compounds are processed in biological systems, revealing insights into their pharmacokinetics and potential toxicity profiles . Such studies are essential for assessing safety in future clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(2,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
  • Structure : Differs in the position of methoxy groups (2,5 vs. 3,5 on the phenyl ring).
  • This positional isomerism is critical in determining selectivity for biological targets .
2-[2-(3,5-Dimethoxyphenyl)vinyl]thiophene (DMPVT)
  • Structure : Replaces the fluoroethylamine chain with a vinylthiophene group.
  • Biological Activity : Exhibits potent inhibition of cytochrome P450 enzymes (IC₅₀ values: 61 nM for CYP1A1, 11 nM for CYP1A2, 2 nM for CYP1B1). The vinylthiophene moiety likely enhances π-π stacking interactions with enzyme active sites, while the 3,5-dimethoxy groups contribute to hydrophobic binding .

Fluorine Substitution Patterns

2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
  • Structure : Features difluoro substitution at the β-carbon and a 3,5-difluorophenyl group.
  • Properties : Increased fluorine content enhances electronegativity and metabolic resistance but may reduce solubility. Molecular weight: 229.6 g/mol (vs. ~215 g/mol for the target compound) .
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-amine
  • Structure : Combines a trifluoroethylamine chain with a thiophene ring.

Heterocyclic and Functional Group Variations

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
  • Structure : Incorporates a triazole-thioether linkage and acetic acid group.
  • Properties : Predicted to have moderate acute toxicity (via GUSAR modeling). The triazole ring enhances hydrogen-bonding capacity, while the thioether group may improve membrane permeability .
N-(2-(Benzylamino)ethyl)-2-(3,5-dimethoxyphenyl)-1-isobutyl-6-oxopiperidine-3-carboxamide
  • Structure : Complex piperidine-carboxamide derivative with a 3,5-dimethoxyphenyl group.

Preparation Methods

Fluorination of Phenyl-Substituted Precursors

One common approach involves the fluorination of a phenyl-substituted ethanone or ethyl intermediate. For example, starting from 3,5-dimethoxyacetophenone, the alpha-carbon adjacent to the carbonyl can be fluorinated using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. This creates a 2-fluoro-1-(3,5-dimethoxyphenyl)ethanone intermediate.

Reductive Amination

The fluorinated ketone intermediate is then subjected to reductive amination to convert the carbonyl group into an amine. This can be achieved by reacting the ketone with ammonia or an amine source in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation under mild conditions.

Alternative Route: Halogen Exchange and Nucleophilic Substitution

Another method involves preparing a 2-haloethylamine intermediate (e.g., 2-bromo- or 2-chloro-1-(3,5-dimethoxyphenyl)ethan-1-amine), followed by halogen exchange with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) under nucleophilic substitution conditions to introduce the fluorine atom.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Notes Typical Yield (%)
Fluorination of acetophenone NFSI, acetonitrile, 0–25°C, 2–4 hours Electrophilic fluorination at α-carbon 70–85
Reductive amination NH3 (ammonia), NaBH3CN, MeOH, room temp, 12 h Converts ketone to amine 65–80
Halogen exchange KF or CsF, polar aprotic solvent (DMF), 80°C, 6 h Substitution of halogen by fluorine 60–75

Research Findings and Optimization

  • The use of continuous flow reactors has been reported to improve the fluorination step's safety and efficiency by better controlling reaction temperature and reagent stoichiometry, leading to higher selectivity and yield.
  • Optimization of the reductive amination step involves controlling pH and ammonia concentration to minimize side reactions such as over-reduction or polymerization.
  • The choice of fluorinating agent significantly affects regioselectivity and yield; Selectfluor offers milder conditions but may be less selective compared to NFSI.
  • Halogen exchange methods require careful control of solvent and temperature to prevent elimination side reactions.

Summary Table of Preparation Routes

Route Starting Material Key Reagents Advantages Disadvantages
Fluorination + Reductive Amination 3,5-Dimethoxyacetophenone NFSI/Selectfluor, NH3, NaBH3CN Direct, good yield, regioselective Multi-step, requires handling fluorinating agents
Halogen Exchange 2-Haloethylamine derivative KF or CsF, DMF Simple substitution step Moderate yield, risk of elimination reactions
Continuous Flow Fluorination 3,5-Dimethoxyacetophenone NFSI, flow reactor setup Improved safety and yield Requires specialized equipment

Notes on Purity and Characterization

  • The final product is typically purified by column chromatography or recrystallization.
  • Characterization is performed using NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.
  • The presence of fluorine is confirmed by 19F NMR, showing characteristic chemical shifts.
  • High-performance liquid chromatography (HPLC) is used to assess purity, often achieving >98%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.